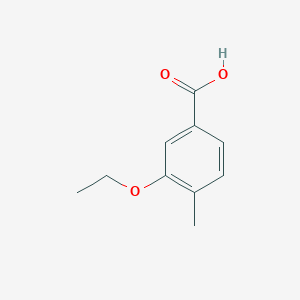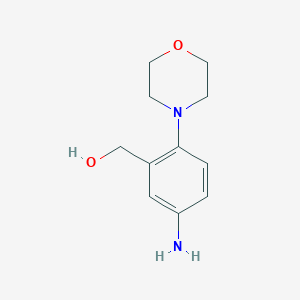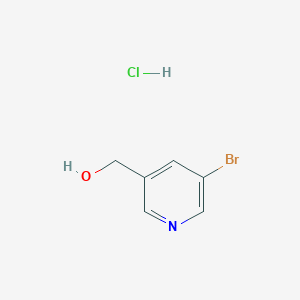
(5-Bromopyridin-3-yl)methanol hydrochloride
描述
The compound "(5-Bromopyridin-3-yl)methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemistry of brominated pyridines. For instance, the synthesis of a bipyridine derivative with bromomethyl groups is described, which is relevant to the bromopyridine chemistry .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is a common theme in the provided papers. For example, a bipyridine derivative is synthesized by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole . Another paper describes the synthesis of a Schiff base compound by condensation of a bromo-chlorosalicylaldehyde with an amine in methanol . These methods suggest that brominated pyridines can be functionalized through nucleophilic substitution reactions, which could be applicable to the synthesis of "(5-Bromopyridin-3-yl)methanol hydrochloride".
Molecular Structure Analysis
The molecular structures of brominated compounds are characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a Schiff base with a bromo and chloro substituent on a phenol ring is reported, showing a nearly coplanar arrangement of the benzene and pyridine rings . This information is useful for understanding the potential molecular geometry of "(5-Bromopyridin-3-yl)methanol hydrochloride".
Chemical Reactions Analysis
The papers indicate that brominated heterocycles can participate in various chemical reactions. For example, the hydrolysis of a brominated pyrimidine yields a hydroxypyrimidine, demonstrating the reactivity of bromine in such compounds . This suggests that "(5-Bromopyridin-3-yl)methanol hydrochloride" could also undergo similar transformations, such as nucleophilic substitution or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The crystal structure of a brominated phenyl methanone derivative is described, providing data on cell dimensions and space group . These details help in predicting the physical properties, such as solubility and melting point, of related compounds like "(5-Bromopyridin-3-yl)methanol hydrochloride".
安全和危害
属性
IUPAC Name |
(5-bromopyridin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKWJMLIFBMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634215 | |
| Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)methanol hydrochloride | |
CAS RN |
22620-36-6 | |
| Record name | (5-Bromopyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromopyridin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

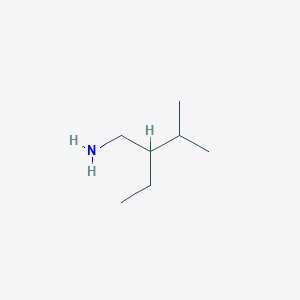
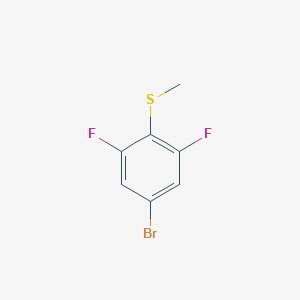
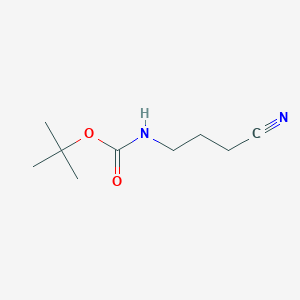
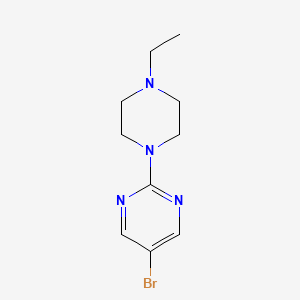
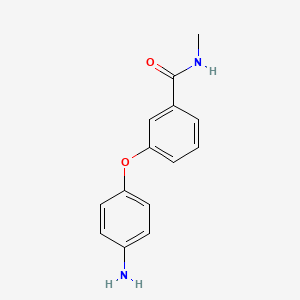
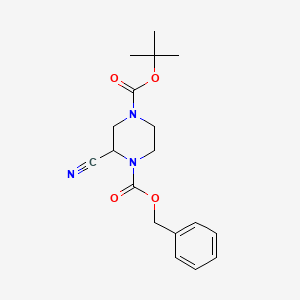
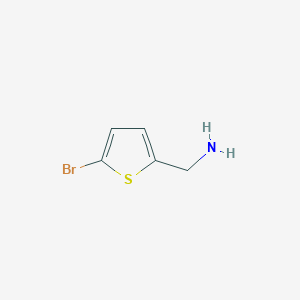
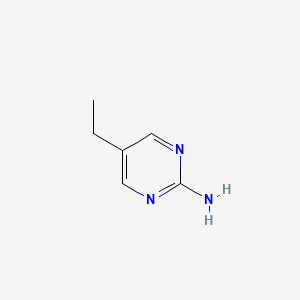
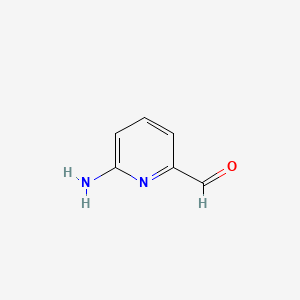
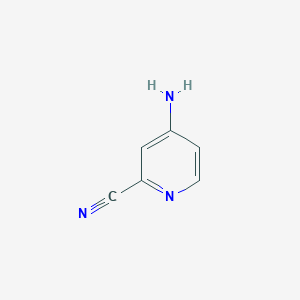
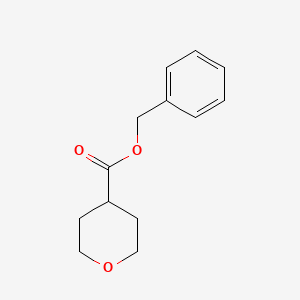
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)
